![molecular formula C39H38N6O8S2 B2876816 N-(2,5-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide CAS No. 689762-21-8](/img/structure/B2876816.png)
N-(2,5-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C39H38N6O8S2 and its molecular weight is 782.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Ligand Design
Compounds with similar structural features are often used in coordination chemistry to design new ligands for metal complexes. These ligands can significantly influence the properties and reactivity of the metal centers, leading to potential applications in catalysis, materials science, and medicinal chemistry. For instance, the design of bis(oxazoline) ligands and their coordination behavior with metal ions can lead to the development of new catalysts with enhanced selectivity and efficiency in various chemical reactions (Kurosawa et al., 1998).
Catalysis
Structurally complex molecules containing nitrogen and sulfur atoms, similar to the queried compound, have shown utility in catalysis. These compounds can act as catalysts or ligands for catalysts in reactions such as epoxidation of alkenes and oxidation of sulfides, indicating their versatility in facilitating a wide range of chemical transformations (Javadi et al., 2015).
Material Science
In material science, compounds with bis(sulfanediyl) bridges and related functionalities are explored for their potential in creating new materials with unique properties. These compounds can be used in the synthesis of organic frameworks, coordination polymers, and other supramolecular structures that have applications in gas storage, separation technologies, and catalysis (Dai et al., 2009).
Sensor Technology
The development of selective sensors for ions or molecules is another area where compounds with specific functional groups, akin to the query compound, find application. For example, the synthesis and application of carbon paste electrodes modified with specific ligands for the selective detection of metal ions underscore the potential of such compounds in analytical and environmental monitoring applications (Aglan et al., 2014).
Organic Synthesis and Medicinal Chemistry
Lastly, compounds with the queried structural features are relevant in organic synthesis, where they serve as precursors or intermediates in the synthesis of more complex molecules. These molecules might have applications ranging from pharmaceuticals to agrochemicals. The structural complexity and functional diversity of such compounds make them valuable tools in the discovery and development of new drugs and therapeutic agents (Wouters et al., 2010).
Properties
IUPAC Name |
2-[3-[3-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38N6O8S2/c1-50-24-14-16-32(52-3)30(20-24)40-34(46)22-54-38-42-28-12-7-5-10-26(28)36(48)44(38)18-9-19-45-37(49)27-11-6-8-13-29(27)43-39(45)55-23-35(47)41-31-21-25(51-2)15-17-33(31)53-4/h5-8,10-17,20-21H,9,18-19,22-23H2,1-4H3,(H,40,46)(H,41,47) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRNHLYOLDPLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)NC6=C(C=CC(=C6)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38N6O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2876735.png)
![(2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2876738.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2876739.png)
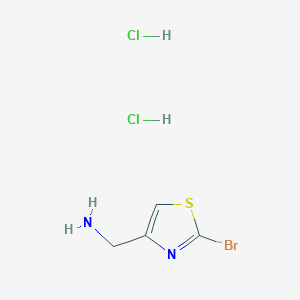
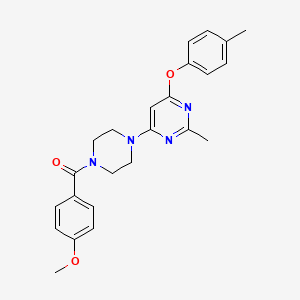
![4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2876743.png)
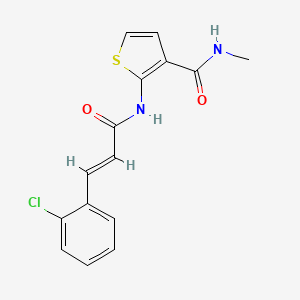
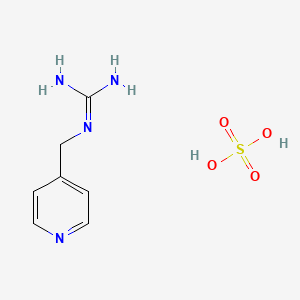
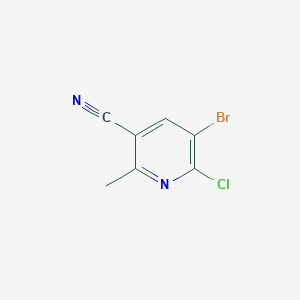
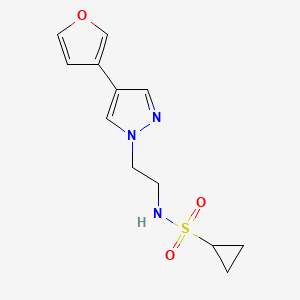

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2876755.png)
![4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline](/img/structure/B2876756.png)
